molecular formula C26H25NO5 B2511274 Fmoc-4-methoxy-L-homophenylalanine CAS No. 205182-52-1

Fmoc-4-methoxy-L-homophenylalanine

Cat. No.: B2511274
CAS No.: 205182-52-1
M. Wt: 431.488
InChI Key: QVVNDZDIQBDWQL-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-methoxy-L-homophenylalanine is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
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Scientific Research Applications

1. Peptide Synthesis

Fmoc-4-methoxy-L-homophenylalanine is extensively used in the synthesis of peptides, specifically in solid-phase syntheses of β-peptides and other peptide variants. Šebesta and Seebach (2003) discussed the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase synthesis of β-peptides. Their method is notable for large-scale preparation and has been characterized by various spectroscopic techniques (Šebesta & Seebach, 2003). Moreover, the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis using acid-labile anchor groups demonstrates the versatility and utility of Fmoc-amino acids in peptide synthesis (Stüber, Knolle, & Breipohl, 2009).

2. Self-Assembly and Nanostructure Formation

This compound contributes significantly to the field of nanostructure formation and self-assembly. Research by Mayans and Alemán (2020) indicates that the assembly preferences of phenylalanine homopeptides are altered by capping both the N- and C-termini using highly aromatic fluorenyl groups, showcasing the assembly capabilities of these compounds under varying conditions (Mayans & Alemán, 2020). Liu et al. (2011) explored the reversible electroaddressing of self-assembling amino-acid conjugates, demonstrating the potential of Fmoc-phenylalanine in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).

3. Biomedical Applications

The use of this compound extends into biomedical applications, particularly in the development of hydrogels and bioactive materials. Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, highlighting its potential in developing biomedical materials (Schnaider et al., 2019). Additionally, Wang et al. (2017) demonstrated the suitability of Fmoc-FF and Fmoc-RGD self-assembling nanofibers for the attachment, proliferation, and differentiation of mesenchymal stem cells, opening avenues in tissue engineering (Wang et al., 2017).

Safety and Hazards

Fmoc-4-methoxy-L-homophenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVNDZDIQBDWQL-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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